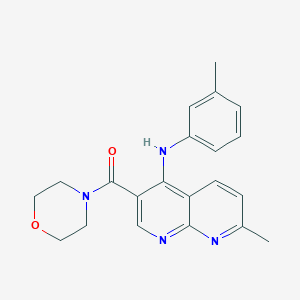

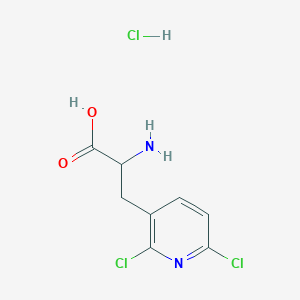

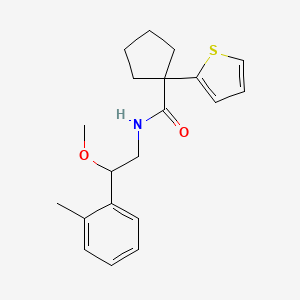

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls within the broader category of cyclopentanecarboxamide derivatives. These compounds have been synthesized and studied for various properties including structural, chemical, and physical aspects. While the specific compound "N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is not directly mentioned, insights can be drawn from related research in the area of N-substituted cyclopentanecarboxamide derivatives and their synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

Synthesis of cyclopentanecarboxamide derivatives often involves the combination of specific aryl and alkyl groups with cyclopentanecarboxamide backbones. For instance, the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been documented, highlighting methods that could be applicable to the compound (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

Molecular structure analysis, including crystallographic studies, provides insight into the conformation, bonding patterns, and overall geometry of these compounds. Studies on similar compounds have used X-ray diffraction to elucidate structural details, which could be relevant for understanding the structural configuration of "N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Reactions and Properties

The reactivity of cyclopentanecarboxamide derivatives with various reagents and under different conditions has been explored. For example, the reaction of cyclopentanone with carbon disulfide and glycine esters highlights the potential for cyclopentanecarboxamide derivatives to undergo transformations under specific reaction conditions (Fukada & Yamamoto, 1985).

Scientific Research Applications

Synthesis and Chemical Reactions

Innovative Synthesis Techniques

A study demonstrated the synthesis of 2-(methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters. This process involved oxidative coupling of dithiocarboxylic acid in the presence of sulfur, glycine, alanine, and phenylalanine esters, highlighting a method of synthesizing complex derivatives involving cyclopentanone structures (Fukada & Yamamoto, 1985).

Catalytic Decomposition

The catalytic decomposition of dibenzylselenonium cyano(methoxycarbonyl)methylide by thioamides was investigated, revealing a method for obtaining selenide and tetra-substituted ethylene. This research contributes to understanding the reactivity and potential applications of selenonium ylides in chemical synthesis (Tamagaki & Hatanaka, 1976).

Material Science and Engineering

- Polymer Synthesis and Bioconjugation: Research on the reversible addition-fragmentation chain transfer (RAFT) polymerization led to the synthesis of copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers are designed for bioconjugation applications, demonstrating the versatility of such compounds in creating well-defined materials for biomedical engineering (Rossi et al., 2008).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Activities: A study on the synthesis of lignan conjugates via cyclopropanation revealed compounds with significant antimicrobial and antioxidant properties. This research underscores the potential of cyclopentanone derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-15-8-3-4-9-16(15)17(23-2)14-21-19(22)20(11-5-6-12-20)18-10-7-13-24-18/h3-4,7-10,13,17H,5-6,11-12,14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEAFVUUZBRDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

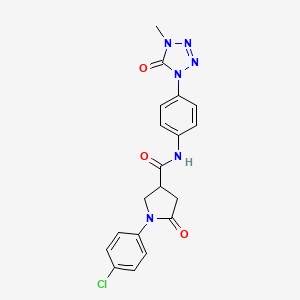

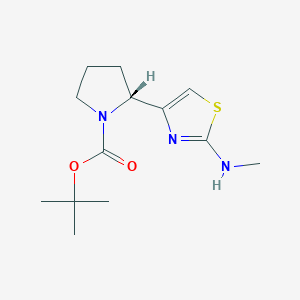

![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)

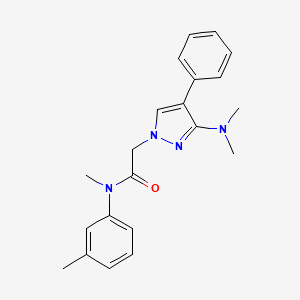

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

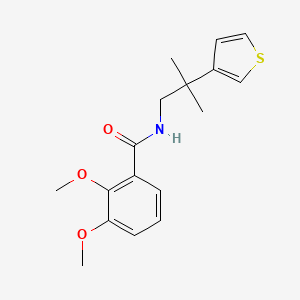

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)